molecular formula C21H26O2S B3033688 6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione CAS No. 1133822-72-6

6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione

Cat. No.: B3033688
CAS No.: 1133822-72-6
M. Wt: 342.5 g/mol
InChI Key: UMEOXNRPXAPURT-UHFFFAOYSA-N
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Description

6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione (hereafter referred to as the target compound) is a spirocyclic heterocyclic molecule characterized by a fused pyrano[3,2-g]chromene scaffold and a cyclohexane ring system. The compound features a thione (C=S) group at the 8'-position and a butyl substituent at the 6'-position. Key physicochemical properties include:

  • Molecular Formula: C₂₁H₂₆O₂S
  • Molecular Weight: 390.1653 g/mol
  • Storage Conditions: +4°C (indicative of stability under refrigeration)
  • Availability: Typically stocked (ZX-AN052606) .

The thione group distinguishes it from oxygenated analogs (e.g., 8'-one derivatives) and may enhance electrophilicity or metal-binding capacity, which is relevant in catalysis or medicinal chemistry .

Properties

IUPAC Name

6-butylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2S/c1-2-3-7-15-13-20(24)22-19-14-18-16(12-17(15)19)8-11-21(23-18)9-5-4-6-10-21/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEOXNRPXAPURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=S)OC2=C1C=C3CCC4(CCCCC4)OC3=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione (CAS No. 1133822-72-6) is a synthetic compound that has garnered interest in the scientific community for its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial properties, cytotoxicity, and other pharmacological activities.

  • Molecular Formula : C21H26O2S
  • Molecular Weight : 342.50 g/mol
  • CAS Number : 1133822-72-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound.

Case Study: Antimicrobial Assessment

In a study assessing various compounds for their antimicrobial activity, this compound showed promising results against several pathogens. The minimal inhibitory concentration (MIC) and minimal biofilm inhibitory concentration (MBIC) were determined against common bacterial strains:

Pathogen MIC (µg/mL) MBIC (µg/mL)
Staphylococcus epidermidis56.256.2
Escherichia coli28.156.2
Pseudomonas aeruginosa1414
Candida albicans14112.5

These results indicate that the compound has significant activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against C. albicans .

Cytotoxicity and Safety Profile

The safety profile of this compound is crucial for its potential therapeutic applications. Toxicity studies are essential to determine the safe dosage levels and any adverse effects.

Cytotoxicity Studies

A cytotoxicity assessment conducted on various cell lines indicated that while the compound exhibited some cytotoxic effects, it was selective and did not affect all cell types equally. The IC50 values for different cell lines were recorded as follows:

Cell Line IC50 (µg/mL)
HepG2 (human liver cancer)30
MCF7 (breast cancer)25
Vero (normal kidney cells)>100

This data suggests that while the compound may have potential in cancer therapy, further investigation is needed to understand its selectivity and mechanism of action .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with cellular processes involved in biofilm formation and microbial adherence.

Comparison with Similar Compounds

Thione vs. Oxo Derivatives

  • Target Compound (Thione): Functional Group: 8'-thione (C=S). Molecular Weight: 390.17 g/mol.
  • 6'-Butyl-3',4'-Dihydro-8'H-Spiro[cyclohexane-1,2'-Pyrano[3,2-g]chromen]-8'-one (Oxo Analog): Functional Group: 8'-ketone (C=O). Molecular Formula: C₂₁H₂₆O₃. Molecular Weight: 326.4 g/mol. Key Property: The ketone group confers stronger hydrogen-bonding capacity, which may improve aqueous solubility compared to the thione .
Property Target Compound (Thione) Oxo Analog
Functional Group C=S C=O
Molecular Weight (g/mol) 390.17 326.4
Polar Surface Area ~35.5 Ų ~47.1 Ų (estimated)

Substituent Variations

  • 7'-Benzyl-6'-Methyl-3',4'-Dihydro-8'H-Spiro[cyclohexane-1,2'-Pyrano[3,2-g]chromene]-8'-Thione: Substituents: Benzyl (C₆H₅CH₂) at 7', methyl (CH₃) at 6'. Molecular Formula: C₂₅H₂₆O₂S. Key Property: The benzyl group increases hydrophobicity (LogP ~6.2 vs.
  • 6'-Ethyl-10'-Hydroxy-3',4'-Dihydro-8'H-Spiro[cyclohexane-1,2'-Pyrano[3,2-g]chromen]-8'-one: Substituents: Ethyl (C₂H₅) at 6', hydroxyl (-OH) at 10'. Molecular Formula: C₁₉H₂₂O₄. Key Property: The hydroxyl group introduces polarity (PSA ~75 Ų), improving solubility in polar solvents .
Property Target Compound (Butyl-Thione) 7'-Benzyl-6'-Methyl Analog 6'-Ethyl-10'-Hydroxy Analog
Substituents 6'-butyl 7'-benzyl, 6'-methyl 6'-ethyl, 10'-hydroxy
Molecular Weight 390.17 390.17 322.38
LogP (Estimated) ~5.1 ~6.2 ~3.8

Research Findings and Industrial Relevance

  • Pharmacological Potential: Thione-containing spirocycles are under investigation for antimicrobial and anticancer properties due to sulfur’s redox activity .
  • Synthetic Accessibility : The target compound is commercially available (e.g., ZX-AN052606, STL457218), whereas derivatives like the 10'-hydroxy analog (CAS 919744-57-3) require specialized synthesis, reflected in its higher market price (~$2052/500 mg) .
  • Stability : Storage at +4°C suggests sensitivity to thermal degradation, a consideration for industrial scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione
Reactant of Route 2
6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione

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